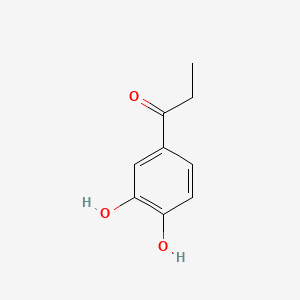

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy-

説明

Synthesis Analysis

The synthesis of benzene derivatives can be complex and often requires specific catalysts or reaction conditions. For example, 1,3,5-Tris(hydrogensulfato) benzene (THSB) is synthesized from phloroglucinol and chlorosulfonic acid in dichloromethane at room temperature and is used as a catalyst for the synthesis of other benzene derivatives . This indicates that benzene compounds can be functionalized to create efficient catalysts for further chemical reactions.

Molecular Structure Analysis

The molecular structure of benzene derivatives is crucial in determining their properties and reactivity. The synthesis of compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit shows that the flat shape of the conjugated unit influences the physical properties, such as the ability to form smectic-like packing at high temperatures . This suggests that the molecular structure of 1,3-Benzenedimethanol derivatives would also significantly impact their physical state and behavior.

Chemical Reactions Analysis

Benzene derivatives can undergo various chemical reactions, including condensation reactions and tetramerization. The synthesis of 4,4′-(arylmethylene)bis(1H-pyrazol-5-ols) using THSB as a catalyst involves condensation reactions . Additionally, the synthesis of 1,2-bis(3,4-dicyanophenoxymethyl)benzene and its subsequent reaction to form a binuclear zinc phthalocyanine involves tetramerization, indicating the versatility of benzene derivatives in forming complex structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzene derivatives can vary widely. For instance, the compounds containing the 1,4-bis(5-phenyl-1,3,4-oxadiazolyl)benzene unit are fluorescent in solution and exhibit liquid crystalline properties, with the ability to form smectic and nematic phases . The synthesis method and molecular structure play a significant role in determining these properties. The reactivity and formation of complex structures, as seen in the synthesis of binuclear zinc phthalocyanine, also highlight the chemical versatility of benzene derivatives .

科学的研究の応用

Safety Evaluation in Food Contact Materials

The substance 1,3-bis(isocyanatomethyl) benzene, which hydrolyzes to 1,3-benzenedimethanamine, is evaluated for its safety in food contact materials. This evaluation by EFSA considers its genotoxicity and concludes it poses no concern for genotoxicity in vivo, allowing its use in specific food packaging applications (Flavourings, 2012).

Luminescence in Lanthanide Complexes

Research on bis-diketonate ligands related to 1,3-benzenedimethanol demonstrates their application in forming highly luminescent dinuclear lanthanide complexes. These complexes show potential in enhancing luminescence signals significantly, indicating applications in photophysical studies (Bassett et al., 2004).

Development of Dendrimers for Drug Delivery

A study describes the synthesis of dendrimeric polyesters, which include building blocks like 1,3,5-benzenetricarboxylic acid, potentially useful in drug delivery systems. These dendrimers exhibit functional groups beneficial for medical applications (Salamończyk, 2011).

Biobased Polyesters Synthesis

1,3-Benzenedimethanol is also used in the synthesis of aromatic-aliphatic polyesters, showing its utility in creating biobased polymers. These polymers have various properties, including crystallinity and thermal stability, making them relevant for materials science (Pellis et al., 2020).

Synthesis of Novel Polyurethanes

Research involving the synthesis of polyurethanes containing 1,3-benzenedimethanol derivatives shows applications in creating materials with specific optical and electronic properties, useful in electro-optic applications (Lee et al., 2002).

Synthesis of Heat-Resistant Polyurethanes

Another study focuses on synthesizing heat-resistant polyurethanes using 1,3-benzenedimethanol derivatives. This highlights its use in manufacturing materials that require high thermal stability (Dez et al., 1999).

Synthesis of High-Performance Polymer Alloys

1,3-Benzenedimethanol is also used in the formation of high-performance polymer alloys, demonstrating its role in enhancing material properties like glass transition temperatures and thermal stability (Takeichi et al., 2008).

Safety And Hazards

When handling this compound, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

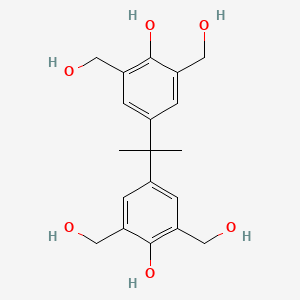

4-[2-[4-hydroxy-3,5-bis(hydroxymethyl)phenyl]propan-2-yl]-2,6-bis(hydroxymethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O6/c1-19(2,15-3-11(7-20)17(24)12(4-15)8-21)16-5-13(9-22)18(25)14(6-16)10-23/h3-6,20-25H,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRIRUWWYQXWRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C(=C1)CO)O)CO)C2=CC(=C(C(=C2)CO)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9063245 | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

CAS RN |

3957-22-0 | |

| Record name | 5,5′-(1-Methylethylidene)bis[2-hydroxy-1,3-benzenedimethanol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3957-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis(2-hydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003957220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedimethanol, 5,5'-(1-methylethylidene)bis[2-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9063245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-isopropylidenebis(m-xylene-2,α,α'-triol) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.413 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。